molecular formula C14H26Br2O2 B14619546 Dodecyl dibromoacetate CAS No. 59989-48-9

Dodecyl dibromoacetate

Cat. No.: B14619546
CAS No.: 59989-48-9
M. Wt: 386.16 g/mol
InChI Key: PGJGYBNYPMVAMZ-UHFFFAOYSA-N
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Description

Dodecyl dibromoacetate is an organic compound with the molecular formula C14H26Br2O2. It is an ester derived from dibromoacetic acid and dodecanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dodecyl dibromoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form dodecyl glycolate.

    Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form dibromoacetic acid and dodecanol.

    Reduction: The compound can be reduced to form dodecyl acetate and hydrogen bromide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, and the reactions are conducted under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution: Dodecyl glycolate and sodium bromide.

    Hydrolysis: Dibromoacetic acid and dodecanol.

    Reduction: Dodecyl acetate and hydrogen bromide.

Scientific Research Applications

Dodecyl dibromoacetate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

    Biological Studies: The compound is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.

    Medicinal Chemistry: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industrial Applications: It is used in the production of specialty chemicals, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dodecyl dibromoacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl bromoacetate: Similar in structure but contains only one bromine atom.

    Ethyl dibromoacetate: Contains a shorter alkyl chain (ethyl group) compared to dodecyl dibromoacetate.

    Propyl bromoacetate: Similar to ethyl dibromoacetate but with a propyl group.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it particularly useful in the synthesis of surfactants and other amphiphilic molecules.

Properties

CAS No.

59989-48-9

Molecular Formula

C14H26Br2O2

Molecular Weight

386.16 g/mol

IUPAC Name

dodecyl 2,2-dibromoacetate

InChI

InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3

InChI Key

PGJGYBNYPMVAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(Br)Br

Origin of Product

United States

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